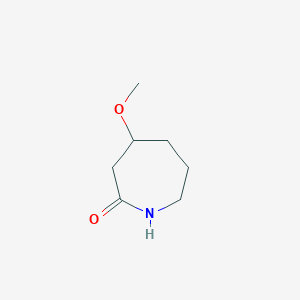

4-Methoxy-2,4,6,7-tetrahydroazepine-2-one

Übersicht

Beschreibung

Organic compounds are usually described by their molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as in this case, “4-Methoxy-2,4,6,7-tetrahydroazepine-2-one” suggests the presence of a methoxy group and a tetrahydroazepine ring .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The reactions need to be carefully planned to ensure that the desired product is obtained in good yield .Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability. Spectroscopic methods might be used to study the compound’s electronic structure .Wissenschaftliche Forschungsanwendungen

- Antidepressant Properties : Researchers have explored the antidepressant potential of 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one due to its structural resemblance to neurotransmitters. It may modulate serotonin receptors and impact mood regulation .

- Neuroprotective Effects : Investigations suggest that this compound could protect neurons from oxidative stress and inflammation, making it a candidate for neurodegenerative disease research .

- Building Block for Heterocyclic Compounds : Chemists use 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a versatile starting material to synthesize various heterocyclic compounds. Its reactivity allows for diverse functionalization .

- Odorant and Flavor Enhancer : The compound contributes to the aroma and taste of certain natural products. Its pleasant, slightly floral scent makes it valuable in perfumery and flavor formulation .

- Chiral Ligand for Asymmetric Catalysis : Researchers have employed 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one as a chiral ligand in asymmetric catalysis. It facilitates enantioselective transformations in organic synthesis .

- Polymerization and Polymer Modification : The compound’s cyclic structure and reactivity make it useful in polymerization reactions. It can serve as a monomer or a modifier for polymer properties .

- Metabolite Identification : Scientists investigate the metabolic fate of drugs by studying their transformation in vivo. 4-Methoxy-2,4,6,7-tetrahydroazepine-2-one may appear as a metabolite in certain drug metabolism pathways .

Medicinal Chemistry and Drug Development

Organic Synthesis

Flavor and Fragrance Industry

Biological Studies

Materials Science

Pharmacokinetics and Metabolism Studies

NIST Chemistry WebBook The ameliorating effects of 5,7-dihydroxy-6-methoxy-2(4-phenoxyphenyl)benzofuran on scopolamine- or MK-801-induced cognitive impairment in mice CAS Common Chemistry

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxyazepan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIMDERMRVSNPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2,4,6,7-tetrahydroazepine-2-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,5-Dichlorophenyl)sulfonyl]cyclohexylethylamine](/img/structure/B2710049.png)